3-Phenyl-5-thioxo-2,5-dihydro-1,2,3-oxadiazol-3-ium
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Overview
Description
3-phenyl-5-thioxo-2,5-dihydro-1,2,3-oxadiazol-3-ium is a member of the class of oxadiazoles that is 1,2,3-oxadiazole carrying phenyl and thioxo substituents at positions 3 and 5 respectively. It is an organic cation, an oxadiazole and a thiocarbonyl compound.
Scientific Research Applications
Structural Analysis and Properties
Structural Configurations and Conformations : Studies have explored various structural configurations and conformations of compounds related to 3-Phenyl-5-thioxo-2,5-dihydro-1,2,3-oxadiazol-3-ium, emphasizing the significance of their molecular geometry in determining their properties. This includes investigations into the dihedral angles, hydrogen bonding, and π–π interactions, which are crucial for understanding the compound's behavior in different environments (Fun et al., 2011).
Molecular Interactions and Network Formation : Research has detailed the formation of intermolecular hydrogen bonds and other molecular interactions in compounds structurally related to this compound, contributing to a three-dimensional molecular network. These interactions are key to understanding the compound's potential applications in material science and chemistry (Goh et al., 2010).
Chemical Synthesis and Modifications
- Synthesis of Hybrid Compounds : Innovative synthesis techniques have been employed to create hybrid compounds that incorporate elements of this compound. These compounds have been studied for potential applications in treating diseases like tuberculosis and malaria, highlighting the versatility and applicability of this compound in medicinal chemistry (Akhaja & Raval, 2012).
Electronic and Photophysical Properties
- Optoelectronic Properties : Research has focused on the electronic and photophysical properties of derivatives of this compound. This includes the investigation of its potential as a material in optoelectronic devices, with a focus on understanding its electronic transitions and interactions with light (Jin & Zhang, 2013).
Applications in Material Science
- Liquid Crystal Architectures : The compound and its derivatives have been used to explore new liquid crystal architectures. Modifications of the compound have led to significant changes in physical properties, such as melting points and nematic ranges, making them potential candidates for use in liquid crystal displays and related technologies (Zafiropoulos et al., 2008).
Properties
Molecular Formula |
C8H7N2OS+ |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-phenyl-2H-oxadiazol-3-ium-5-thione |
InChI |
InChI=1S/C8H6N2OS/c12-8-6-10(9-11-8)7-4-2-1-3-5-7/h1-6H/p+1 |
InChI Key |
KXNAEWAALYCLTQ-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)[N+]2=CC(=S)ON2 |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC(=S)ON2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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